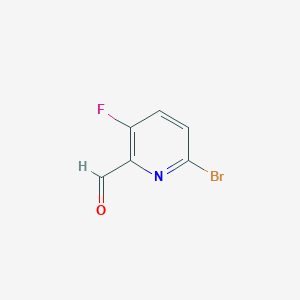

![molecular formula C11H13NO3 B1286051 3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid CAS No. 6850-98-2](/img/structure/B1286051.png)

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antituberculosis Activity of Organotin Complexes

Organotin complexes have demonstrated significant antituberculosis activity, including those of mefenamic acid and other related carboxylic acids. The antituberculosis efficacy is influenced by the ligand environment, organic groups attached to the tin, compound structure, toxicity, and the potential mechanism of action. The antituberculosis activity varies with the organotin compound's structure, showing a notable difference between triorganotin(IV) and diorganotin(IV) complexes, with the former generally exhibiting superior activity (Iqbal, Ali, & Shahzadi, 2015).

Chlorogenic Acid (CGA) as a Biologically Active Compound

Chlorogenic Acid (CGA) is a prevalent phenolic acid compound found naturally in green coffee extracts and tea. It plays various important and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, and anti-hypertension activities. CGA is also involved in modulating lipid metabolism and glucose, showing potential for treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

DNA Damage Induced by ALA in AIP Patients

5-Aminolevulinic acid (ALA) accumulation in acute intermittent porphyria (AIP) might be linked to hepatocellular carcinoma (HCC) development in symptomatic patients. ALA and its derivatives can produce reactive oxygen species that damage DNA, potentially leading to mutagenic effects. This review reinforces the hypothesis that DNA damage induced by ALA could be associated with the development of HCC in AIP patients (Onuki, Teixeira, Medeiros, & Mascio, 2002).

Toxic Dimethylarginines: ADMA and SDMA

Asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) are toxic amino acids formed by post-translational modification. They are uremic toxins that inhibit nitric oxide production and are associated with various human diseases, particularly cardiovascular disorders. These findings emphasize the need for further studies and potential therapies targeting diseases related to elevated levels of ADMA and SDMA (Tain & Hsu, 2017).

Applications of Tryptophan Metabolism in Health

Tryptophan metabolism plays a significant role in regulating aggressive behavior and post-stress plasma cortisol concentrations in vertebrates. The metabolism of tryptophan to serotonin in the nervous system and its conversion by enzymes in the gut mucosa and by the gut microbiome highlights the amino acid's importance in both dietary and microbial contributions to health and disease management (Höglund, Øverli, & Winberg, 2019).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC has been applied in peptide studies to analyze backbone dynamics and secondary structure, utilizing techniques such as EPR spectroscopy, X-ray crystallography, and NMR. TOAC's incorporation into peptides provides insights into peptide-protein and peptide-nucleic acid interactions, showcasing its potential for broader applications in future research (Schreier et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

3-(2,5-dimethylanilino)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDHWBXNSRIBCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586143 |

Source

|

| Record name | 3-(2,5-Dimethylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-98-2 |

Source

|

| Record name | 3-(2,5-Dimethylanilino)-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)